molecular formula C29H31NO2 B14491304 4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 65195-02-0

4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14491304
CAS No.: 65195-02-0
M. Wt: 425.6 g/mol
InChI Key: KWMCUQZXFYMOTB-UHFFFAOYSA-N
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Description

4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound with a molecular formula of C25H23NO2. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps One common method starts with the bromination of biphenyl to introduce a bromine atom This is followed by the addition of aluminum chloride and butyl chloride to form the butylated biphenyl compoundFinally, the esterification reaction with pentylbenzoic acid yields the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the butyl and pentyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

65195-02-0

Molecular Formula

C29H31NO2

Molecular Weight

425.6 g/mol

IUPAC Name

(4-butyl-2-cyanophenyl) 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C29H31NO2/c1-3-5-7-9-22-10-13-24(14-11-22)25-15-17-26(18-16-25)29(31)32-28-19-12-23(8-6-4-2)20-27(28)21-30/h10-20H,3-9H2,1-2H3

InChI Key

KWMCUQZXFYMOTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCC)C#N

Origin of Product

United States

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